molecular formula C19H25N5O B2963962 1-(2-Ethylphenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1797222-82-2

1-(2-Ethylphenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No. B2963962
CAS RN: 1797222-82-2
M. Wt: 339.443
InChI Key: UJXSLFAYBBSDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethylphenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a chemical compound that has garnered significant interest in scientific research. It is a urea derivative that has been found to have potential applications in various fields, including medicinal chemistry and drug discovery.

Scientific Research Applications

Pyrimidine Derivatives and Their Reactions

Studies on pyrimidine derivatives reveal insights into their chemical behavior and potential applications in medicinal chemistry. For instance, the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate has been explored, highlighting the synthesis of novel compounds, which could serve as a foundation for further pharmaceutical investigations (Yamanaka, Niitsuma, & Sakamoto, 1979).

Supramolecular Chemistry Applications

Ureidopyrimidinones exhibit strong dimerization via quadruple hydrogen bonding, indicating their utility in designing supramolecular architectures. This property is crucial for developing materials with specialized functions, such as self-healing materials or molecular recognition systems (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Hydrogen Bonding and Complex Formation

The association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been studied, providing insights into the substituent effects on complexation and hydrogen bonding. These findings are relevant for understanding the interaction mechanisms of similar compounds and their potential applications in molecular recognition or sensor development (Ośmiałowski, Mroczyńska, Kolehmainen, Kowalska, Valkonen, Pietrzak, & Rissanen, 2013).

Antioxidant Activity Evaluation

Research on the synthesis and evaluation of the antioxidant activity of certain pyrimidine derivatives showcases the potential therapeutic applications of these compounds. Such studies contribute to the development of novel antioxidants, which could be beneficial in treating oxidative stress-related diseases (George, Sabitha, Kumar, & Ravi, 2010).

Antibacterial and Biological Screening

The synthesis and biological screening of new pyrimidine and pyrazole derivatives for antimicrobial and analgesic activities demonstrate the pharmaceutical relevance of such compounds. Developing new antimicrobials is crucial in the fight against resistant bacterial strains, highlighting the importance of ongoing research in this area (Tirlapur & Noubade, 2010).

properties

IUPAC Name

1-(2-ethylphenyl)-3-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-3-15-8-4-5-9-16(15)22-19(25)20-13-17-21-14(2)12-18(23-17)24-10-6-7-11-24/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXSLFAYBBSDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=NC(=CC(=N2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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